![molecular formula C21H20FN7O2 B2775999 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1019098-42-0](/img/structure/B2775999.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, and a cyclopentane ring. It also contains a carboxamide group and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Typically, the synthesis of pyrazole and pyrimidine rings involves the reaction of hydrazines or amines with 1,3-dicarbonyl compounds . The introduction of the fluorophenyl group could be achieved through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
A novel series of pyrazolopyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for their potential anticancer and anti-5-lipoxygenase activities. These compounds have shown promising cytotoxicity against cancer cell lines such as HCT-116 and MCF-7. The structure-activity relationship (SAR) analysis provided insights into the modifications that can enhance their therapeutic potentials (Rahmouni et al., 2016).
Antimicrobial Activity
Another area of application involves the synthesis of polysubstituted and condensed pyrazolopyrimidine and pyrazolopyranotriazine derivatives, which have demonstrated potent antibacterial and antifungal activities. These findings suggest a new direction for developing treatments against various bacterial and fungal infections (Hafez et al., 2015).
Antitumor and Antimicrobial Activities
The exploration of enaminones as building blocks for synthesizing substituted pyrazoles has revealed their antitumor and antimicrobial potentials. Certain derivatives have shown significant cytotoxic effects against cancer cell lines and possess antimicrobial properties, opening avenues for developing new therapeutic agents (Riyadh, 2011).
Neuroinflammation Imaging
Research into novel pyrazolopyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes, has highlighted the potential of these compounds in neuroinflammation imaging. This application is crucial for diagnosing and monitoring neurodegenerative diseases (Damont et al., 2015).
Cytotoxicity and Topoisomerase IIα Inhibitory Activity
Synthesis and evaluation of pyrazole derivatives for their cytotoxicity and topoisomerase IIα inhibitory activity have identified compounds with significant anticancer properties. These studies contribute to understanding how structural modifications can enhance the anticancer activities of pyrazolopyrimidines (Alam et al., 2016).
Discovery and Medicinal Applications
Further research has led to the discovery and synthesis of novel pyrazoles with potential medicinal applications, including antioxidant, anti-breast cancer, and anti-inflammatory properties. These findings underscore the versatility of pyrazolopyrimidine derivatives in drug development for various diseases (Thangarasu et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological and pharmacological activities.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit substantial antiviral activity , suggesting that this compound could potentially have similar effects
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O2/c1-12-10-17(24-19(30)13-4-2-3-5-13)29(27-12)21-25-18-16(20(31)26-21)11-23-28(18)15-8-6-14(22)7-9-15/h6-11,13H,2-5H2,1H3,(H,24,30)(H,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDZBAFOVJAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide |
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